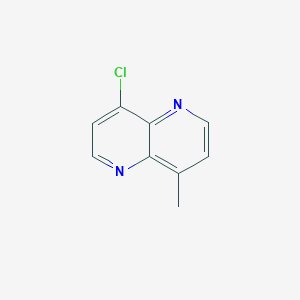

4-Chloro-8-methyl-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABZGVZBFFYKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Chloro 8 Methyl 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 1,5-Naphthyridine (B1222797) Core

The electron-deficient nature of the pyridine (B92270) rings in the 1,5-naphthyridine system facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at positions activated by a good leaving group like the chlorine atom at C4.

Amination Reactions at the C4 Position

The chlorine atom at the C4 position of the 1,5-naphthyridine ring is susceptible to displacement by various amine nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse array of 4-amino-1,5-naphthyridine derivatives. For instance, 4-chloro-1,5-naphthyridines can be readily converted to their corresponding 4-amino derivatives by reaction with different primary or secondary amines. nih.gov

Direct amination of 4-chloro-1,5-naphthyridine (B1297630) with nucleophiles like 3-(2-nitro-1-imidazolyl)-propylamine proceeds efficiently to yield the corresponding 4-amino substituted product. nih.gov Similarly, reactions with other complex amines, sometimes requiring deprotonation with a base like sodium hydride, lead to the formation of functionalized 4-amino-1,5-naphthyridine derivatives. nih.govresearchgate.net In some cases, sequential reactions on dichloro derivatives allow for the controlled introduction of different amino moieties. nih.govresearchgate.net An alternative to direct displacement is a deprotometalation-iodolysis sequence, which provides an intermediate for subsequent amination reactions. researchgate.net

Table 1: Examples of Amination Reactions at the C4 Position of 1,5-Naphthyridine Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | N-(3-(2-nitro-1H-imidazol-1-yl)propyl)-1,5-naphthyridin-4-amine | Good | nih.gov |

| 4-Chloro-1,5-naphthyridine | 2-(4-Amino-4-methylpentyl)-isoindole-1,3-dione, NaH | 2-(4-((1,5-Naphthyridin-4-yl)amino)-4-methylpentyl)isoindoline-1,3-dione | - | nih.govresearchgate.net |

| 2,4-Dichloro-1,5-naphthyridine | Sequential amination | Functionalized 4-amino-1,5-naphthyridine derivatives | - | nih.gov |

| 1,5-Naphthyridine | Deprotometalation, Iodolysis, Amination | 4-Amino-1,5-naphthyridines | - | researchgate.net |

Displacement of Halogen and Other Leaving Groups

Beyond amination, the C4-chloro group can be displaced by a variety of other nucleophiles. Furthermore, other leaving groups, such as triflates and tosylates, can be introduced and subsequently substituted, expanding the synthetic utility of the 1,5-naphthyridine scaffold. nih.gov

Nucleophilic substitution with oxygen-based nucleophiles is a common transformation. For example, the chloro group on naphthyridine derivatives can be replaced by a methoxy (B1213986) group using methanolic potassium hydroxide. mdpi.com Similarly, reactions with various alcoholates and phenolates have been shown to displace chlorine at the 4-position. beilstein-journals.org Sulfur nucleophiles, such as alkyl and aryl thioxides, also effectively displace the C4-halogen. publish.csiro.au In addition to halogens, triflate (OTf) and tosyl (OTs) groups serve as excellent leaving groups for nucleophilic substitution reactions, reacting with amines to yield functionalized products. nih.govmdpi.com

Table 2: Displacement of Halogen and Other Leaving Groups on Naphthyridine Cores

| Starting Material | Reagent(s) | Leaving Group | Nucleophile | Product | Reference(s) |

| 2,7-Dimethyl-4-chloro-1,8-naphthyridine | KOH, MeOH | Chloro | Methoxide | 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | mdpi.com |

| 4-Chlorobenzo[c] nih.govbeilstein-journals.orgnaphthyridine | Alcoholates, Phenolates | Chloro | Alkoxides, Phenoxides | 4-Alkoxy/Phenoxy-benzo[c] nih.govbeilstein-journals.orgnaphthyridines | beilstein-journals.org |

| 1-Chloro-3-methyl-6-(p-methylphenoxy)benzo[c][l,8]naphthyridine | Alkyl/Aryl Thioxides | Chloro | Thiolates | 1-(Alkyl/Arylthio)-3-methyl-6-(p-methylphenoxy)benzo[c][l,8]naphthyridine | publish.csiro.au |

| 2-Triflyloxy-1,5-naphthyridine | Amines | Triflate | Amine | 2-Amino-1,5-naphthyridine derivatives | nih.govmdpi.com |

| 2-Tosyloxy-1,5-naphthyridine | Amines | Tosyl | Amine | 2-Amino-1,5-naphthyridine derivatives | nih.govmdpi.com |

Electrophilic Substitution Reactions on the 1,5-Naphthyridine Scaffold

The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons that can react with electrophiles. These reactions typically occur at the nitrogen atoms.

N-Alkylation and N-Acylation Processes

N-alkylation and N-acylation are fundamental electrophilic reactions of the 1,5-naphthyridine system. Alkyl halides react with 1,5-naphthyridines, often in the presence of a base, to form N-alkylated products. nih.gov These reactions proceed through the formation of quaternary naphthyridinium salts. For instance, 1,5-naphthyridinones can be N-alkylated using reagents like 2-bromoethanol (B42945) or 1-bromooctane. nih.gov Fused tetrahydro-1,5-naphthyridines have also been successfully N-alkylated with iodoethane. nih.gov

N-acylation can be achieved with various acylating agents. The nitrogen atoms can act as nucleophiles, reacting with electrophiles such as isocyanates and tosyl halides to yield N-functionalized derivatives. nih.gov Acylation with reagents like ethyl oxalyl chloride can also occur, leading to more complex structures. researchgate.net

Table 3: Examples of N-Alkylation and N-Acylation of 1,5-Naphthyridine Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 1,5-Naphthyridinone | 2-Bromoethanol, Cs₂CO₃ | N-Alkylation | N-(2-Hydroxyethyl)-1,5-naphthyridinone | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | N-Dialkylation | N,N'-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

| Tetrahydro-1H-indolo[3,2,1-de] nih.govencyclopedia.pubnaphthyridine | Iodoethane, DMSO | N-Alkylation | N-Ethyl-tetrahydro-1H-indolo[3,2,1-de] nih.govencyclopedia.pubnaphthyridine | nih.gov |

| Tetrahydro-1,5-naphthyridine | Isocyanates, Tosyl halides | N-Functionalization | N-Substituted tetrahydro-1,5-naphthyridines | nih.gov |

| β-Enamino ketone | Ethyl oxalyl chloride, Pyridine | N-Acylation | N-Acylated enaminone | researchgate.net |

Redox Transformations of 1,5-Naphthyridines

The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions, allowing for further functionalization and modification of the core structure.

Oxidative Reactions

Oxidation of 1,5-naphthyridines typically occurs at the nitrogen atoms to form N-oxides. The reaction of 1,5-naphthyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding N-oxide or di-N-oxide. nih.gov These N-oxides are valuable intermediates; for example, they can be treated with reagents like phosphorus oxychloride (POCl₃) to introduce chloro substituents onto the ring. nih.gov

Oxidative transformations can also occur on substituents attached to the naphthyridine ring. The methyl group at the 8-position of a 1,5-naphthyridine derivative is a potential site for oxidation. For example, methyl groups on related naphthyridine systems have been oxidized to aldehydes using selenium dioxide. mdpi.com Furthermore, photooxidation of substituted 1,5-naphthyridines can lead to complex rearranged products, such as the formation of a benzoxazinone (B8607429) derivative from an indolyl-substituted 1,5-naphthyridine upon UV irradiation in the presence of air. rsc.org

Table 4: Examples of Oxidative Reactions of 1,5-Naphthyridine Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 1,5-Naphthyridine | m-CPBA | N-Oxidation | 1,5-Naphthyridine N-oxide / di-N-oxide | nih.gov |

| 1,5-Naphthyridine N-oxide | POCl₃ | Oxidative Chlorination | Chloro-1,5-naphthyridines | nih.gov |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO₂, Dioxane | Side-chain Oxidation | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | mdpi.com |

| 2-(1′H-Indol-2′-yl)- nih.govencyclopedia.pubnaphthyridine | UV light, Air | Photooxidation | 2-(1,5-Naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one | rsc.org |

Reductive Hydrogenation and Birch-Type Reductions

Reductive hydrogenation of naphthyridine derivatives can lead to the corresponding tetrahydro-derivatives. For instance, the hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines using chiral cationic ruthenium diamine complexes has been shown to efficiently produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. acs.org This method provides a green and scalable route to optically pure 1,5-diaza-cis-decalins. acs.org

The Birch reduction, a classic method for reducing aromatic rings, involves the use of alkali metals in liquid ammonia (B1221849). researchgate.net This reaction proceeds through single-electron transfer (SET) events, leading to the formation of cyclohexadiene products. researchgate.net While broadly applied to various aromatics, its specific application to 4-chloro-8-methyl-1,5-naphthyridine is a subject for further investigation. A related Birch-type reduction using aluminum in liquid ammonia has been developed for the reduction of aromatic and aliphatic disulfides to thiols. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated naphthyridines.

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a widely used method for C-C bond formation. For instance, 4-chlorobenzo[c] researchgate.netorganic-chemistry.orgnaphthyridine can be readily converted into 4-substituted derivatives through Suzuki and Stille cross-coupling reactions. beilstein-journals.org Similarly, the synthesis of canthin-6-ones has been achieved through a stepwise approach involving the Suzuki-Miyaura coupling of 8-bromo-2-methoxynaphthyridine with 2-chlorophenylboronic acids. nih.gov

The Stille coupling utilizes organotin reagents and has been employed for the synthesis of 1,5-naphthyridine derivatives as linkers for bridging ligands. researchgate.netnih.gov This reaction has also been applied to intermediates in the total synthesis of natural products like amphimedine. beilstein-journals.org

The Heck reaction, which couples alkenes with aryl or vinyl halides, is another valuable tool for naphthyridine functionalization. organic-chemistry.orgyoutube.comlibretexts.org It has been used in the synthesis of 1,5-naphthyridines through a cross-coupling reaction followed by cyclization. researchgate.net Both intermolecular and intramolecular Heck reactions have proven effective, with the intramolecular version often offering improved efficiency and selectivity. libretexts.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions on Naphthyridine Scaffolds

| Coupling Reaction | Naphthyridine Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 8-bromo-2-methoxynaphthyridine | 2-chlorophenylboronic acid | Not specified | 8-aryl-2-methoxynaphthyridines | nih.gov |

| Stille | Chloro-1,5-naphthyridine | 2-(tri-n-butylstannyl)pyridine | Not specified | Bipyridyl-naphthyridine | researchgate.net |

| Heck | Halogenated Naphthyridine | Alkene | Pd catalyst, base | Alkenyl-naphthyridine | organic-chemistry.orgresearchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction has been utilized in the functionalization of the 8-position of the 1,5-naphthyridine ring. For example, after an initial Suzuki coupling at the 2-position, the chloro substituent at the 8-position of a 2,8-disubstituted-1,5-naphthyridine intermediate can be displaced by various amines via Buchwald-Hartwig coupling to generate a library of compounds. acs.org This highlights the utility of this reaction in creating diverse molecular structures.

Modifications of the Methyl Side Chain at C8

The methyl group at the C8 position of this compound offers another site for chemical modification. For instance, the methyl group in 6-methylbenzo[b] acs.orgbeilstein-journals.orgnaphthyridine can be oxidized to a formyl or carboxyl group using a basic solution of silver oxide. nih.gov Similar transformations on the methyl group of this compound could provide access to a variety of functionalized derivatives.

Structure Activity Relationship Sar and Mechanistic Investigations of 1,5 Naphthyridine Analogs

Elucidation of Structural Determinants for Biological Activity in 1,5-Naphthyridine (B1222797) Systems

The biological potency of 1,5-naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core.

Positional and Substituent Effects on Biological Potency

The strategic placement of substituents on the 1,5-naphthyridine ring is a critical determinant of biological activity. Research into various analogs has illuminated the effects of different functional groups at various positions.

For instance, in the context of novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the C2 and C-7 positions of the 1,5-naphthyridine core have been shown to be crucial for optimal antibacterial activity. A narrow range of substituents, including activating and deactivating groups, is tolerated. Specifically, an alkoxy group like methoxy (B1213986) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, appear to be preferred for enhancing antibacterial potency and spectrum. nih.gov Conversely, substitutions on other carbons of the naphthyridine ring generally have a detrimental effect on activity. nih.gov

In the development of Aurora kinase inhibitors, 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have demonstrated significant inhibitory activities. researchgate.net One of the most active compounds in this series, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, displayed IC50 values of 13 nM and 107 nM against Aurora kinases A and B, respectively. researchgate.net This highlights the importance of an aryl substituent at the 7-position and a urea (B33335) moiety at the 4-position for this specific biological target.

Furthermore, studies on 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) have revealed that basic groups at the 8-position can retain PI4K inhibitory activity while also conferring a secondary mode of action through the inhibition of hemozoin formation. acs.orgnih.gov The introduction of a 4-aminopiperidine (B84694) substituent at the 8-position attached via an exocyclic NH group resulted in potent antiplasmodial activity. acs.org

The nature of the substituent also plays a significant role. For example, in a series of oxabicyclooctane-linked NBTIs, the incorporation of a fluorinated naphthyridine DNA-binding motif robustly enhanced antibacterial activity and topoisomerase IV inhibition with minimal impact on off-target effects. nih.gov Similarly, in another study on NBTIs, the replacement of a hydrophobic CF3 group with more polar cyano (CN) or CONHCH3 substituents led to a decrease in activity against certain bacterial strains. acs.org

The following table summarizes the inhibitory activities of various substituted 1,5-naphthyridine analogs against different targets, illustrating the impact of positional and substituent variations.

| Compound/Analog | Target | IC50/Activity | Reference |

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora kinase A | 13 nM | researchgate.net |

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora kinase B | 107 nM | researchgate.net |

| Benzo[b] mdpi.comchemrevlett.comnaphthyridine derivative 162b | Topoisomerase I | Inhibits at 100 µM | encyclopedia.pub |

| Indeno mdpi.comchemrevlett.comnaphthyridine derivative 51d | Topoisomerase I / A549 cell line | High inhibition / IC50 of 1.7 ± 0.1 µM | encyclopedia.pub |

| 1,5-Naphthyridine derivative with 4-aminopiperidine at C8 | P. falciparum NF54 | Potent activity | acs.org |

| 1,5-Naphthyridin-2(1H)-one carbohydrazide (B1668358) (Compound 6f) | M. tuberculosis | MIC of 4 µg/mL | researchgate.net |

Mechanistic Studies of Biological Interactions (Model Systems for 1,5-Naphthyridines)

The diverse biological activities of 1,5-naphthyridine analogs stem from their ability to interact with a variety of macromolecular targets, including enzymes and nucleic acids.

Enzyme Inhibition Kinetics and Binding Mechanisms (e.g., Kinases, Phosphatases, Hydrolases)

1,5-Naphthyridine derivatives have been identified as potent inhibitors of several enzyme families. For example, they have been developed as selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, ALK5. Optimization of a screening hit led to the identification of 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives with potent inhibitory activity. acs.orgnih.gov X-ray crystallography of one such inhibitor in complex with human ALK5 confirmed the binding mode proposed by docking studies, providing a structural basis for its inhibitory action. acs.org

In the realm of cancer therapy, 1,5-naphthyridine derivatives have been designed as inhibitors of PI3K/mTOR dual kinases. encyclopedia.pub Structure-based drug design and optimization of physical properties led to the development of potent and selective inhibitors. encyclopedia.pub Furthermore, 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have been identified as a novel class of Aurora kinase inhibitors. researchgate.net

The 1,5-naphthyridine scaffold has also been utilized to create inhibitors for other enzyme classes. For instance, mdpi.comnih.gov-naphthyridine derivatives have been evaluated as dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA), enzymes implicated in rheumatoid arthritis. nih.gov Molecular docking and simulation studies helped to elucidate the interactions between these inhibitors and the enzyme active sites. nih.gov Some 1,5-naphthyridine derivatives have also shown inhibitory activity against hydrolases. bohrium.com

Interaction with Nucleic Acids (e.g., DNA Gyrase, Topoisomerase Inhibition)

A significant mechanism of action for many biologically active 1,5-naphthyridine derivatives is their interaction with nucleic acids and associated enzymes. They are a key component of a class of broad-spectrum antibacterial agents known as novel bacterial topoisomerase inhibitors (NBTIs). nih.govrsc.org These compounds target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of quinolones, which is advantageous in combating drug-resistant bacteria. rsc.org

Fused 1,5-naphthyridine systems, such as benzo[b] mdpi.comchemrevlett.comnaphthyridines, have been shown to be inhibitors of topoisomerase I (TopI). encyclopedia.pub These compounds can bind to calf thymus DNA, and relaxation assays have confirmed their inhibitory effect on TopI activity. encyclopedia.pub The antiproliferative activity of these compounds is thought to be exerted through this TopI inhibition. encyclopedia.pub Similarly, dibenzo[c,h] mdpi.comchemrevlett.comnaphthyridinediones have been designed and evaluated as TopI inhibitors, with some derivatives capable of binding to the Top1-DNA cleavage complex. acs.orgnih.gov

The interaction with DNA is not limited to topoisomerase inhibition. Some dihydroimidazo[1,2-a]naphtho mdpi.comchemrevlett.comnaphthyridine derivatives exhibit cytotoxicity through direct intercalation into DNA, a mechanism distinct from the poisoning or inhibition of TopI. encyclopedia.pub

Computational Approaches to SAR and Mechanism (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of 1,5-naphthyridine analogs and for designing new, more potent compounds.

3D-QSAR modeling has been successfully applied to a series of 1,5-naphthyridine derivatives to design new inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). chemrevlett.comchemrevlett.com By generating statistically significant Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models, researchers have been able to identify key structural features related to biological activity. chemrevlett.com The contour maps generated from these models provide insights into where steric bulk, and positive or negative charges are favorable for enhancing inhibitory potency. chemrevlett.com

Machine learning algorithms have also been employed to develop QSAR models for predicting the inhibitory activity of 1,7-naphthyridine (B1217170) analogues against PIP4K2A, a lipid kinase implicated in tumor inhibition. nih.gov These models, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have shown a strong correlation between predicted and experimental inhibitory activities. nih.gov

Furthermore, 2D-QSAR modeling has been used to predict the activity of naphthyridine derivatives against HIV-1 integrase. researchgate.net These models, which combine quantum and molecular mechanical descriptors, have provided valuable information on the effects of polarizability, electronegativity, and specific functional groups on the inhibitory activity of these compounds. researchgate.net

The following table presents a summary of computational models applied to naphthyridine derivatives.

| Computational Method | Target Enzyme/Activity | Key Findings | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | DYRK1A | Identified structural features related to biological activity and guided the design of new, more potent inhibitors. | chemrevlett.comchemrevlett.com |

| Machine Learning (MLR, ANN, SVM) | PIP4K2A | Developed predictive QSAR models for inhibitory activity. | nih.gov |

| 2D-QSAR | HIV-1 Integrase | Provided insights into the effects of electronic properties and functional groups on activity. | researchgate.net |

| Molecular Docking | Alkaline Phosphatase, Carbonic Anhydrase | Defined the type of interactions between potential inhibitors and enzyme active sites. | nih.gov |

| Molecular Docking | Topoisomerase I | Corroborated experimentally obtained results on antitumor activity. | researchgate.net |

Advanced Characterization and Structural Analysis of 1,5 Naphthyridine Compounds

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental to determining the precise structure of a molecule like 4-Chloro-8-methyl-1,5-naphthyridine. However, no specific spectra have been published.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR data for this compound could be located. This analysis would be crucial for confirming the proton and carbon environments within the molecule, including the specific positions of the chloro and methyl substituents on the naphthyridine core. For comparison, related but distinct compounds like 2-methoxy-8-methyl-1,5-naphthyridine have reported ¹H NMR spectra, but these cannot be extrapolated to the target compound. google.com

Mass Spectrometry: Ionization and Fragmentation Pathways

Detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and tandem MS for elucidating fragmentation patterns, is not available in the public domain for this compound. Such data would confirm the molecular weight and provide insights into the molecule's stability and structural components under ionization.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

No experimental FTIR or Raman spectra for this compound have been found. This analysis would identify characteristic vibrational modes of the functional groups and the naphthyridine ring system, such as C-H, C=N, C=C, and C-Cl stretching and bending vibrations. While general spectral regions for these groups in related heterocyclic systems are known, specific peak wavenumbers for this compound remain undocumented. researchgate.netekb.eg

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

There is no published information on the UV-Vis absorption or fluorescence properties of this compound. This data would describe the electronic transitions within the molecule and its potential for luminescence, which is a property often studied in naphthyridine derivatives for various applications.

Solid-State Structural Determination

X-ray Crystallography of 1,5-Naphthyridine (B1222797) Derivatives

A definitive three-dimensional structure of this compound from single-crystal X-ray diffraction has not been published. This technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for other, more complex naphthyridine isomers exist, such as for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, this information is not transferable to the target compound. iucr.org

Computational Chemistry and Theoretical Investigations of 1,5 Naphthyridine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic properties and energetic landscapes of molecules. For 1,5-naphthyridine (B1222797) derivatives, these calculations are crucial for predicting their behavior in various chemical and biological systems.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. sapub.org

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, characterizing the molecule as "soft". sapub.org In studies of various 1,8-naphthyridine (B1210474) derivatives, the HOMO is often found distributed across the naphthyridine core, indicating significant π-bond character. sapub.org

For a series of 4,8-substituted 1,5-naphthyridines, quantum chemical calculations have been used to determine their HOMO and LUMO energy levels. rsc.orgscispace.com These values are instrumental in assessing their potential as materials for organic light-emitting diodes (OLEDs), indicating their suitability as electron-transport or hole-injecting materials. rsc.orgscispace.com The calculated energy levels for some 4,8-substituted 1,5-naphthyridine derivatives are presented below.

| Compound | Substitution at 4,8-positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1a | Phenyl | -6.84 | -2.22 | 4.62 |

| 1b | 4-methylphenyl | -5.33 | -2.19 | 3.14 |

| 1c | 4-methoxyphenyl | -5.69 | -2.20 | 3.49 |

| 1d | 4-fluorophenyl | -5.91 | -2.25 | 3.66 |

| 1e | 4-chlorophenyl | -6.04 | -2.39 | 3.65 |

| 1f | 4-bromophenyl | -6.01 | -2.38 | 3.63 |

| 1g | Thiophen-2-yl | -5.77 | -2.34 | 3.43 |

| 1h | Naphthalen-2-yl | -5.72 | -2.32 | 3.40 |

Data sourced from quantum chemical calculations using DFT B3LYP/6-31G. rsc.orgscispace.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available for calculating the properties of molecules. DFT is widely used for the geometry optimization of 1,5-naphthyridine derivatives, where the goal is to find the lowest energy arrangement of the atoms in the molecule. tandfonline.com

The B3LYP functional is a hybrid functional that is commonly employed in conjunction with various basis sets, such as 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p), to perform these calculations. sapub.orgrsc.orgtandfonline.comacs.org For instance, the molecular structure of novel 1,8-naphthyridine derivatives has been optimized using the B3LYP/6–311++G (d,p) level of theory to find the ground state lower energy conformer. tandfonline.com These optimized geometries provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. tandfonline.com

Beyond geometry, DFT is used to calculate the total energy of the molecule, which helps in comparing the stability of different isomers or conformers. rsc.org For example, theoretical studies on different regioisomers have used DFT to determine that the stability of the compounds increases as the estimated total energy decreases. rsc.org

Quantum chemical calculations are instrumental in predicting the chemical reactivity and selectivity of 1,5-naphthyridine derivatives. By analyzing various molecular properties, researchers can identify the most likely sites for chemical reactions.

The frontier molecular orbitals (HOMO and LUMO) are key to these predictions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals indicates the regions of the molecule that are most likely to participate in nucleophilic or electrophilic attacks.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. sapub.orgtandfonline.com These maps are used to predict how a molecule will interact with other reagents. For example, the nitrogen atoms of the naphthyridine ring and phenyl rings are often identified as the most electrophilic sites in MEP analyses. tandfonline.com

Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further insights. researchgate.net These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of an electron from a stable system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help to quantify the reactivity of 1,5-naphthyridine derivatives and correlate their electronic structure with their observed biological or chemical activity. tandfonline.comresearchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are particularly valuable in medicinal chemistry for investigating how potential drug molecules, such as 1,5-naphthyridine derivatives, interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). nih.govmdpi.com This method is extensively used to study the interactions of 1,5-naphthyridine derivatives with various biological targets, helping to elucidate their mechanism of action and to guide the design of more potent inhibitors.

For example, docking studies have been performed on 1,5-naphthyridine derivatives to investigate their potential as anticancer agents. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a target protein. The results of docking simulations are often validated by comparing the predicted binding modes with experimental data, such as X-ray crystal structures of the ligand-receptor complex. nih.govacs.org

Docking studies have successfully been used to:

Identify novel 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5). nih.govacs.org

Corroborate the antitumor activity of dinuclear gold(III) complexes incorporating a 1,5-naphthyridine bridging ligand. researchgate.net

Show that certain 1,5-naphthyridine derivatives can act as inhibitors of DNA gyrase, an essential bacterial enzyme. mdpi.com

Explore potential inhibitors for SARS-CoV-2 proteins. nih.gov

The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations and is used to rank potential drug candidates. tandfonline.com

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows researchers to explore the conformational landscape of molecules and their complexes, providing insights into their flexibility, stability, and the thermodynamics of binding. researchgate.net

MD simulations are often used to refine the results of molecular docking. researchgate.netnih.gov After a ligand is docked into a receptor's binding site, an MD simulation can be run to assess the stability of the predicted binding pose. researchgate.net If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking result. researchgate.netnih.gov

Static quantum chemical calculations have been complemented by first-principles molecular dynamics (FPMD) simulations to study the behavior of molecules like 1,5-naphthyridine-2,6-diol. nih.gov These simulations indicated that strong N-H interactions could lead to proton transfer processes. nih.gov In drug discovery, MD simulations over periods like 100 nanoseconds are used to assess the stability and binding energies of ligand-protein complexes, helping to identify promising candidates for further development. researchgate.net

Theoretical Prediction of Spectroscopic and Photophysical Properties

The spectroscopic and photophysical behaviors of naphthyridine derivatives are intrinsically linked to their electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations are instrumental in predicting absorption and emission spectra, and in understanding the nature of the electronic transitions involved.

For substituted 1,5-naphthyridines, the positions and characteristics of the substituents significantly influence the HOMO-LUMO energy gap and the distribution of electron density. In the case of 4-Chloro-8-methyl-1,5-naphthyridine, the chlorine atom at the 4-position acts as an electron-withdrawing group, while the methyl group at the 8-position is a weak electron-donating group. This substitution pattern is expected to modulate the electronic properties of the parent 1,5-naphthyridine core.

Computational studies on other naphthyridine isomers, such as 1,8-naphthyridines, have shown that the electronic absorption spectra are dominated by π→π* transitions. ias.ac.in For instance, in novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT calculations have successfully corroborated experimental absorption spectra, with calculated maximum absorption wavelengths agreeing well with experimental findings. ias.ac.in The electron densities of both HOMO and LUMO in these systems are typically located on the naphthyridine moiety, indicating local excitations within the ring system. ias.ac.in

Similarly, theoretical studies on 1,6- and 1,7-naphthyridine (B1217170) derivatives have utilized semi-empirical methods like AM1 and PM3 to analyze solvatochromism and the stability of different isomers. nih.gov These studies highlight the role of solvent interactions and intramolecular hydrogen bonding in influencing the ground and excited states of the molecules. nih.gov For this compound, TD-DFT calculations would be expected to predict the main electronic transitions. The presence of the chloro and methyl groups would likely cause a shift in the absorption and emission wavelengths compared to the unsubstituted 1,5-naphthyridine.

The photostability of naphthyridine derivatives is another critical aspect that can be investigated computationally. Studies on indole-naphthyridines have shown that interactions with solvents can significantly alter photophysical pathways and, consequently, the rate of photodegradation. acs.org Theoretical models can help elucidate the mechanisms of such solvent-induced changes.

To illustrate the nature of data obtained from such theoretical studies, the following table presents calculated electronic properties for representative naphthyridine derivatives from the literature.

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |

| 7-diacetamino-2,4-dimethyl-1,8-naphthyridine | DFT | Not Reported | Not Reported | Not Reported | 284.3 |

| Pyrrolo[1,5-a]-1,8-naphthyridine deriv. (L2) | DFT | Not Reported | Not Reported | Not Reported | 394.5 |

| 5-methyl-8H-benzo[h]chromeno[2,3-b] ias.ac.inworldscientific.comnaphthyridine-6(5H),8-dione | DFT/B3LYP | -6.28 | -2.61 | 3.67 | Not Reported |

This table is illustrative and features data for related naphthyridine compounds to demonstrate the outputs of theoretical predictions.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. rsc.orgmdpi.com Computational methods, particularly DFT, are pivotal in the rational design and evaluation of molecules with significant NLO responses. researchgate.net The NLO properties are primarily determined by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

For a molecule to exhibit a significant NLO response, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, creating a "push-pull" electronic structure. In this compound, the methyl group can be considered a weak donor and the chloro group a weak acceptor, with the naphthyridine ring acting as the π-bridge.

Theoretical studies on push-pull chromophores based on the 2,7-naphthyridine (B1199556) scaffold have demonstrated that strategic substitution can lead to high hyperpolarizability values. rsc.org These studies show that extending the π-conjugation and enhancing the push-pull character by adding stronger donor and acceptor groups leads to a smaller HOMO-LUMO gap and, consequently, a larger NLO response. rsc.org The first hyperpolarizability (β) is a key parameter for second-order NLO materials.

DFT calculations can predict various components of the hyperpolarizability tensor. The total (or static) first hyperpolarizability (β_total) is a commonly reported value. For instance, investigations into novel benzimidazole (B57391) derivatives have used DFT to calculate NLO properties, correlating them with the electronic structure. bohrium.com Similarly, studies on piperidone derivatives have employed DFT to understand the structural and electronic contributions to hyperpolarizability. nih.gov

While no specific NLO data for this compound are available, we can anticipate its properties based on general principles. The molecule's modest push-pull system suggests it would have a non-zero but likely not exceptionally large first hyperpolarizability. Computational analysis would be essential to quantify this and to explore how modifications to the substituent groups could enhance its NLO characteristics.

The table below shows representative NLO data for theoretically studied organic molecules, illustrating the parameters obtained through computational analysis.

| Compound/Derivative | Method | α (esu) | β_total (esu) |

| DTS(FBTTh2)2-based Derivative (MSTD7) | M06/6-31G(d,p) | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ |

| Piperidone Derivative (TBTBP) | B3LYP/6-311G(d,p) | Not Reported | 2.15 x 10⁻³⁰ |

This table provides examples of NLO properties calculated for other organic compounds to indicate the type of data generated by theoretical NLO studies. nih.gov

Applications of 1,5 Naphthyridine Derivatives in Materials Science and Catalysis

Organic Electronic and Optoelectronic Materials

Derivatives of 1,5-naphthyridine (B1222797) are increasingly being integrated into organic electronic and optoelectronic devices due to their favorable charge transport properties and high thermal stability. mdpi.comgoogleapis.comresearchgate.net

A standout example of the potential of the 4-Chloro-8-methyl-1,5-naphthyridine framework is found in its hydroxylated derivative, 4-hydroxy-8-methyl-1,5-naphthyridine, which is used to create a highly effective aluminum chelate (AlmND₃). ntu.edu.twrsc.org This material demonstrates the successful conversion of a chloro-substituted precursor into a high-performance component for organic electronics.

Research Findings on AlmND₃:

In Organic Photovoltaics (OPVs): AlmND₃ has been successfully developed as a stable and efficient exciton-blocking layer (EBL) in OPVs. rsc.org Unlike common EBL materials, AlmND₃ possesses a rigid, ball-like structure that contributes to its high glass transition temperature (Tg) of approximately 194°C. rsc.org This thermal stability leads to a significantly extended lifetime for OPV devices, especially when compared to devices using standard materials like bathocuproine (BCP) when aged at elevated temperatures. rsc.org

In Organic Light-Emitting Diodes (OLEDs): Group III metal chelates derived from 4-hydroxy-1,5-naphthyridine ligands, including the 8-methyl variant, are lauded as superior deep-blue fluorophores. ntu.edu.twacs.org These materials exhibit wide band gap energy, high charge carrier mobility, and excellent thermal stability. acs.org They can function as highly efficient non-dopant deep-blue emitters, with a maximum external quantum efficiency of 4.2% and CIE coordinates of (0.15, 0.07). acs.org Furthermore, they can serve as qualified wide band gap host materials for other dopants to achieve efficient blue, deep-blue, or white electroluminescence. acs.org

The synthesis of these advanced materials often involves the nucleophilic substitution of a chloro-precursor, highlighting the importance of this compound as a key intermediate. mdpi.com

The development of novel organic semiconductor materials is crucial for the advancement of organic electronics. googleapis.com The 1,5-naphthyridine core has been identified as a promising unit for building such materials. mdpi.comgoogle.com

The same properties that make AlmND₃ an excellent EBL in OPVs also define it as a competent semiconductor. It exhibits a relatively high electron mobility of approximately 10⁻⁴ cm² V⁻¹ s⁻¹ and a wide band gap energy of about 3.3 eV. rsc.org These characteristics are essential for efficient charge transport within an electronic device.

Patents have been filed for polymers incorporating 2,6-disubstituted- ntu.edu.twrsc.orgnaphthyridine units, which are designed for use as organic semiconductors in devices like organic field-effect transistors (OFETs), OPVs, and organic photodetectors (OPDs). googleapis.comgoogle.com The substitution on the naphthyridine ring is critical for tuning the material's solubility, morphology, and electrical properties. google.com Again, chloro-substituted naphthyridines serve as versatile starting points for the synthesis of these polymeric semiconductors.

The ability of the naphthyridine scaffold to selectively bind to other molecules has been harnessed in the development of chemical sensors. While research specifically on this compound is limited in this area, related structures have shown significant promise.

For instance, a chloro-substituted 2-amino-1,8-naphthyridine derivative was developed as a fluorescent probe with high selectivity for orphan cytosine bases in DNA duplexes. mdpi.com The introduction of the chloro group was found to enhance the binding selectivity. mdpi.com This principle suggests that the this compound core could similarly be functionalized to create selective probes for biological or environmental targets. google.com

Ligands and Catalysts in Chemical Reactions

The two nitrogen atoms within the 1,5-naphthyridine ring are positioned to act as effective chelating ligands for metal ions, leading to applications in catalysis.

The 1,5-naphthyridine system can act as a bidentate ligand, forming stable complexes with a variety of transition metals, including rhodium, ruthenium, and palladium. researchgate.netnih.govdiva-portal.org These metal complexes are often catalytically active and are used to facilitate a range of chemical transformations. researchgate.net

The electronic properties of the resulting catalyst can be fine-tuned by introducing substituents onto the naphthyridine ring. The chloro and methyl groups in this compound would influence the electron density on the nitrogen atoms, thereby affecting the stability and reactivity of the metal complex. The chloro group, being electron-withdrawing, can modify the ligand's electronic character, while the methyl group can impact its steric profile and solubility. The synthesis of mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes has been explored, starting from halogenated naphthyridines. diva-portal.org

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents another potential avenue for 1,5-naphthyridine derivatives. The nitrogen atoms in the ring are basic and can function as Lewis bases or participate in hydrogen bonding to activate substrates. While this application is well-established for other nitrogen heterocycles, the use of this compound or its close derivatives as organocatalysts is a less explored field. However, the fundamental structural and electronic features suggest potential for development in this area.

Data Tables

Table 1: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Molecular Formula | Key Role/Application |

| This compound | - | C₉H₇ClN₂ | Key synthetic precursor for functional materials. |

| 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate | AlmND₃ | C₂₇H₂₁AlN₆O₃ | Exciton-blocking material in OPVs; Deep-blue emitter and host material in OLEDs. ntu.edu.twrsc.org |

| Bathocuproine | BCP | C₂₆H₂₀N₂ | Standard exciton-blocking material in organic electronics. rsc.org |

| 2,6-disubstituted- ntu.edu.twrsc.orgnaphthyridine polymers | - | Variable | Building blocks for organic semiconductors used in OFETs and OPVs. googleapis.comgoogle.com |

| Chloro-substituted 2-amino-1,8-naphthyridine | ClNaph | C₁₀H₁₀ClN₃ | Selective fluorescent probe for orphan cytosine in DNA. mdpi.com |

Table 2: Performance Characteristics of 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate (AlmND₃)

| Property | Value / Characteristic | Significance in Devices | Reference |

| Glass Transition Temp. (Tg) | ~194 °C | High thermal stability, leading to longer device lifetime. | rsc.org |

| Electron Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | Efficient charge transport (semiconducting behavior). | rsc.org |

| Band Gap Energy | ~3.3 eV | Wide band gap, suitable for EBL and host materials. | rsc.org |

| OLED Emitter Performance | Max. EQE: 4.2% (as deep-blue emitter) | High efficiency for deep-blue light emission. | acs.org |

| CIE Coordinates (x,y) | (0.15, 0.07) | Corresponds to a highly desirable deep-blue color. | acs.org |

Fluorescent Probes and Imaging Agents in Research Settings

A thorough investigation of scientific databases and research publications did not yield any specific studies detailing the use of This compound as a fluorescent probe or imaging agent. The synthesis of this compound and its isomer, 8-Chloro-2-methyl-1,5-naphthyridine, is noted in chemical supplier catalogues, but their potential applications in fluorescence or imaging have not been explored in the available literature.

However, the parent structure, 1,5-naphthyridine, and its various derivatives have been recognized for their potential in the development of fluorescent materials. For instance, certain functionalized 1,5-naphthyridines have been investigated for their luminescent and electrochemical properties. These studies often focus on creating molecules with donor-acceptor architectures to tune their optical properties.

It is important to note that the fluorescent properties of naphthyridine derivatives are highly dependent on their specific substitution patterns. The introduction of different functional groups at various positions on the naphthyridine core can significantly alter the electronic structure and, consequently, the absorption and emission characteristics of the molecule. Therefore, the known fluorescent properties of other 1,5-naphthyridine derivatives cannot be directly extrapolated to This compound without specific experimental validation.

In the broader context of naphthyridine isomers, derivatives of 1,8-naphthyridine (B1210474) have been more extensively studied as fluorescent probes. For example, chloro-substituted 2-amino-5,7-dimethyl-1,8-naphthyridine has been developed as a selective binder for cytosine in DNA, demonstrating the potential of this class of compounds in biochemical sensing. mdpi.com Similarly, other research has focused on developing fluorescent ligands for biological receptors based on a 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. rsc.org

While these examples highlight the potential of the naphthyridine framework in the design of fluorescent probes and imaging agents, there is currently no specific research data to support the application of This compound in this capacity.

Future Research Directions and Perspectives in 1,5 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Naphthyridine Scaffolds

The synthesis of 1,5-naphthyridine (B1222797) derivatives has traditionally relied on classical methods like the Skraup and Friedländer reactions. nih.govmdpi.comencyclopedia.pub While effective, these methods often require harsh conditions. The future of 1,5-naphthyridine synthesis lies in the development of more efficient, atom-economical, and environmentally friendly methodologies.

Future efforts will likely focus on:

Catalytic Systems: Expanding the use of transition-metal catalysis (e.g., Palladium, Copper) for C-C and C-N bond formation to construct the bicyclic core and for its subsequent functionalization. mdpi.com

Green Chemistry Approaches: Utilizing microwave-assisted synthesis and one-pot multicomponent reactions to reduce reaction times, energy consumption, and waste generation. nih.govresearchgate.net Biocatalysis, using whole-cell bioconversions, presents a green and highly selective method for specific modifications, such as N-oxidation. nih.gov

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production of 1,5-naphthyridine intermediates.

Novel Cyclization Strategies: Investigating new cycloaddition reactions and electrocyclic ring closures to access diverse and complex naphthyridine cores. mdpi.com

| Synthetic Strategy | Description | Advantages | Key References |

| Skraup Reaction | Cyclization of 3-aminopyridine (B143674) derivatives with glycerol, often in the presence of an oxidizing agent and acid. | Builds the core naphthyridine ring system from simple precursors. | mdpi.comnih.gov |

| Friedländer Annulation | Condensation of an aminopyridine derivative with a compound containing a reactive carbonyl and α-methylene group. | A versatile method for constructing the pyridine (B92270) ring onto an existing pyridine. | nih.govmdpi.com |

| Palladium-Catalyzed Cross-Coupling | Reactions like Stille and Suzuki coupling to form key bonds followed by cyclization to yield the naphthyridine scaffold. | Allows for the introduction of a wide range of substituents. | mdpi.com |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition reactions involving imines derived from 3-aminopyridines to form tetrahydro-1,5-naphthyridines, which can be aromatized. | Provides stereochemical control and access to partially saturated systems. | nih.gov |

Exploration of Undiscovered Reactivity and Functionalization Strategies for 4-Chloro-8-methyl-1,5-naphthyridine

The chlorine atom at the C4 position of this compound makes it a key intermediate for further elaboration. The reactivity of this position is dominated by nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, oxygen, and sulfur nucleophiles. nih.gov

Future research should aim to move beyond conventional SNAr reactions and explore:

Advanced Cross-Coupling Reactions: Developing novel palladium-, copper-, or nickel-catalyzed cross-coupling reactions at the C4 position to introduce a wider array of carbon-based substituents, such as alkyl, alkenyl, alkynyl, and aryl groups.

C-H Functionalization: Investigating methods for the direct functionalization of C-H bonds on both the pyridine rings and the C8-methyl group. This would provide a more atom-economical route to novel derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations at the chloro- and methyl-substituted positions that are not accessible through traditional thermal methods.

Metalation Chemistry: Exploring direct deprotometalation strategies to introduce functionality at specific positions, which can be a powerful tool for creating diverse analogues. nih.gov

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts | Resulting Derivatives | Key References |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | Amines, Alcohols, Thiols | 4-Amino-, 4-Alkoxy-, 4-Thio- substituted 1,5-naphthyridines | nih.gov |

| Suzuki Coupling | C4-Cl | Aryl/vinyl boronic acids, Pd catalyst | 4-Aryl/vinyl-1,5-naphthyridines | mdpi.com |

| Buchwald-Hartwig Amination | C4-Cl | Primary/secondary amines, Pd catalyst | 4-Amino-1,5-naphthyridines | nih.gov |

| C-H Activation | C2, C3, C6, C7, C8-Methyl | Transition metal catalysts (e.g., Ru, Rh, Ir) | Directly functionalized naphthyridines | acs.org |

Advanced Mechanistic Understanding of 1,5-Naphthyridine-Based Interactions

1,5-Naphthyridines exert their biological effects and material properties through specific molecular interactions. mdpi.comencyclopedia.pub For instance, their ability to act as ligands for metal complexes or to interact with biological targets like DNA and protein kinases is crucial to their function. nih.govnih.gov A deeper, more quantitative understanding of these interactions is essential for rational drug design and materials engineering.

Future perspectives in this area include:

High-Resolution Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of 1,5-naphthyridine derivatives bound to their biological targets.

Advanced Spectroscopy: Using advanced NMR techniques, such as those used to study palladium complexes, to probe the solution-state dynamics and binding modes of these compounds. nih.gov

Computational Chemistry: Leveraging quantum mechanics (QM) and molecular dynamics (MD) simulations to model the binding energies, conformational changes, and reaction mechanisms at an atomic level. This can help elucidate the nature of interactions, such as π-π stacking, hydrogen bonding, and metal coordination.

Biophysical Techniques: Applying techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely quantify the thermodynamics and kinetics of binding events.

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govijnrd.org In the context of 1,5-naphthyridine chemistry, these computational tools can accelerate progress significantly.

Key areas for integration include:

Predictive Modeling: Developing and training ML models to predict the biological activity (e.g., kinase inhibition, antibacterial activity) and physicochemical properties (e.g., solubility, toxicity) of virtual 1,5-naphthyridine derivatives. nih.govwur.nl This allows for the rapid in silico screening of vast chemical libraries. ijnrd.org

De Novo Design: Using generative AI models to design novel 1,5-naphthyridine scaffolds with desired properties. wur.nlcrimsonpublishers.com These algorithms can explore a vast chemical space to propose innovative structures that human chemists might not conceive.

Synthesis Planning: Employing AI-powered retrosynthesis tools to devise optimal and sustainable synthetic routes to complex 1,5-naphthyridine targets.

Data Mining: Utilizing natural language processing (NLP) to mine the vast scientific literature and patent databases to extract structure-activity relationships and identify new research opportunities. nih.gov

| AI/ML Application | Objective | Expected Outcome | Key References |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from chemical structure. | Prioritization of compounds for synthesis and testing. | nih.gov |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties. | Identification of new, patentable 1,5-naphthyridine scaffolds. | crimsonpublishers.com |

| Retrosynthesis Algorithms | Predict optimal synthetic routes. | More efficient and sustainable synthesis of target molecules. | nih.gov |

| Natural Language Processing (NLP) | Extract data from scientific literature. | Uncovering hidden trends and accelerating literature review. | nih.gov |

Design and Synthesis of Next-Generation 1,5-Naphthyridine Derivatives for Advanced Applications

Building on the foundation of existing research, the future lies in the rational design of next-generation 1,5-naphthyridine derivatives with enhanced performance for specific, advanced applications. The versatility of the scaffold allows for its incorporation into a wide range of functional molecules. nih.govmdpi.com

Future research will focus on:

Medicinal Chemistry: Designing highly selective and potent inhibitors of therapeutic targets like kinases (e.g., c-Met, DYRK1A) and PARP-1. encyclopedia.pubnih.gov This involves creating derivatives that can overcome drug resistance and have improved pharmacokinetic profiles.

Materials Science: Synthesizing novel 1,5-naphthyridine-based polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

Chemical Probes: Developing fluorescent or chemically reactive 1,5-naphthyridine derivatives to be used as tools to study biological processes.

Catalysis: Using substituted 1,5-naphthyridines as ligands in organometallic catalysis to achieve novel reactivity and selectivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.